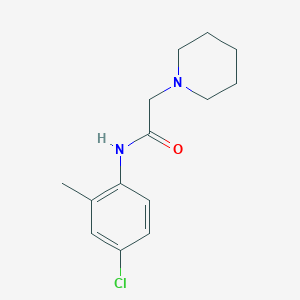
N-(4-chloro-2-methylphenyl)-2-(1-piperidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-2-(1-piperidinyl)acetamide, commonly known as CMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPA is a synthetic compound that belongs to the class of acetamide derivatives, and it has been extensively studied for its biological activities and pharmacological properties.
Mechanism of Action
The mechanism of action of CMPA is not fully understood. However, it is believed to act by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. CMPA has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This results in an increase in cAMP levels, which has been linked to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
CMPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. CMPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the treatment of cancer. CMPA has also been shown to exhibit analgesic effects, which makes it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
CMPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has been extensively studied for its biological activities and pharmacological properties, which makes it a well-characterized compound. However, CMPA also has some limitations. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays. CMPA also has poor solubility in aqueous solutions, which can limit its use in in vivo studies.
Future Directions
There are several future directions for the study of CMPA. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and colitis. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of CMPA and to identify its molecular targets. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of CMPA in vivo. Overall, the study of CMPA has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
CMPA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloro-2-methylbenzoic acid with piperidine in the presence of acetic anhydride and a catalyst. The resulting intermediate is then treated with acetic acid and ammonium acetate to yield CMPA. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.
Scientific Research Applications
CMPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. CMPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes it a potential candidate for the treatment of inflammatory diseases, such as arthritis and colitis.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-9-12(15)5-6-13(11)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMVMOUMUXWTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]-8-methoxyquinoline](/img/structure/B5418902.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B5418904.png)
![3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5418920.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)
![2-butyl-5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5418934.png)
![2-cyclohexyl-7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5418955.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5418959.png)

![9-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5418974.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5418975.png)
![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5418987.png)
![4-chloro-N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5418990.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5418994.png)
